2-CHLORO-N-[4-(PIPERIDIN-1-YL)PHENYL]PROPANAMIDE
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Overview
Description
2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide is a chemical compound with the molecular formula C14H19ClN2O and a molecular weight of 266.77 g/mol . This compound is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a propanamide moiety with a chlorine atom at the second position .
Mechanism of Action
Mode of Action
The compound’s structure, which includes a piperidine ring, suggests it may act as a ligand for certain receptors or enzymes . The exact interactions and resulting changes would depend on the specific targets, which are currently unknown .
Biochemical Pathways
Tertiary aliphatic amines, such as those found in the compound’s structure, are known to be biotransformed into tertiary amine oxides . This suggests that the compound may be involved in metabolic pathways related to amine oxidation .
Pharmacokinetics
The compound’s molecular weight (30323) suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The compound’s potential interaction with proteins or enzymes suggests it may influence cellular processes or signaling pathways .
Preparation Methods
The synthesis of 2-chloro-N-[4-(piperidin-1-yl)phenyl]propanamide typically involves the reaction of 4-(piperidin-1-yl)aniline with 2-chloropropanoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction:
Scientific Research Applications
2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide has several applications in scientific research, including:
Comparison with Similar Compounds
2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide can be compared with other similar compounds such as:
2-Chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide: This compound has a sulfonyl group instead of a simple phenyl group, which may alter its chemical and biological properties.
2-Chloro-N-(4-piperidin-1-ylphenyl)propanamide hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability characteristics.
Properties
IUPAC Name |
2-chloro-N-(4-piperidin-1-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(15)14(18)16-12-5-7-13(8-6-12)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZARYMCMQUDUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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